molecular formula C24H18N2O5S B2535099 N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 881477-32-3

N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B2535099
CAS No.: 881477-32-3
M. Wt: 446.48
InChI Key: MBAHSKOLLRZPJR-UHFFFAOYSA-N
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Description

N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic sulfonamide derivative based on the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold. This compound features a benzyl group substituted with a furan-2-carbonyl moiety and an N-methyl group at the 1-position of the benzo[cd]indole core. Its synthesis typically involves chlorosulfonation of the benzo[cd]indole precursor followed by nucleophilic substitution with benzylamine derivatives in the presence of catalysts like DMAP and Et₃N .

Properties

IUPAC Name

N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxobenzo[cd]indole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O5S/c1-25(15-16-7-3-2-4-8-16)32(29,30)21-13-12-19-22-17(21)9-5-10-18(22)23(27)26(19)24(28)20-11-6-14-31-20/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAHSKOLLRZPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-1-(furan-2-carbonyl)-N-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C24H22N2O4S
  • Molecular Weight : 446.5 g/mol
  • CAS Number : 881477-32-3

The compound exhibits its biological activity primarily through the inhibition of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. Inhibition of TNF-α can lead to reduced inflammatory responses in various diseases, including autoimmune disorders and certain cancers.

1. Anti-inflammatory Activity

Research indicates that this compound analogs have been developed as potent TNF-α inhibitors. A study reported that one of the synthesized compounds showed an IC50 value of 14 μM, which is significantly more potent than previous analogs .

2. Antiviral Properties

This compound has shown promise in antiviral applications, particularly against West Nile virus. The structural features of the sulfonamide group enhance its binding affinity to viral proteins, inhibiting viral replication .

3. Anticancer Activity

The compound's ability to modulate TNF-α signaling pathways suggests potential applications in cancer therapy. By inhibiting TNF-α, it may reduce tumor growth and metastasis in certain cancer types .

Case Study 1: TNF-α Inhibition

In a comparative study involving various analogs of the compound, one derivative was found to inhibit TNF-α with an IC50 value of 3 μM, marking it as one of the most effective inhibitors tested. This study utilized surface plasmon resonance (SPR) for binding affinity assessments and cell-based assays to validate the anti-inflammatory effects .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy against West Nile virus demonstrated that the compound could effectively block viral entry into host cells. The mechanism was attributed to its interaction with viral proteins essential for replication .

Data Table: Biological Activity Summary

Activity TypeAssessed CompoundIC50 Value (μM)Reference
TNF-α InhibitionN-benzyl analog14
TNF-α InhibitionOptimized analog3
AntiviralN-benzyl compoundNot specified
AnticancerN-benzyl analogNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key derivatives of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide and their properties:

Compound Name Substituents Yield (%) IC₅₀ (µM) Key Interactions with TNF-α
Target Compound : N-benzyl-1-(furan-2-carbonyl)-N-methyl-... N-Benzyl, 1-(furan-2-carbonyl), N-methyl 38–54%* N/A Predicted hydrophobic interactions with Tyr59; furan may enhance π-π stacking .
S10 : N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide N-Indol-6-yl 68% 19.1 ± 2.2 Hydrophobic interactions with TNF-α pocket; H-bond donor via indole NH .
EJMC-1 : Parent scaffold No substituents 38% 35.4 ± 3.8 Minimal hydrophobic interactions; weaker binding affinity .
4e : N-(3-(1-methyl-1H-pyrazol-4-yl)phenyl)-... Pyrazole-phenyl 51% 22.7 ± 1.9 Enhanced H-bonding via pyrazole; improved solubility .
SPD304 (Control) : Reference inhibitor Non-sulfonamide scaffold 6.4 ± 0.6 U-shaped conformation; extensive hydrophobic and polar interactions with TNF-α dimer .

*Yield inferred from similar synthetic procedures in and .

Structural and Functional Insights:

Naphthalene or indole substituents (e.g., S10) improve hydrophobic interactions, reducing IC₅₀ values by ~50% compared to EJMC-1 . Pyrazole-containing derivatives (e.g., 4e) balance hydrophobicity and polarity, improving both binding affinity and aqueous solubility .

Synthetic Accessibility: Derivatives with bulkier substituents (e.g., 4f) show lower yields (10–51%) due to steric hindrance during sulfonamide coupling .

Biological Performance :

  • TNF-α Inhibition : S10 and 4e exhibit superior activity (IC₅₀ < 20 µM) over EJMC-1, attributed to optimized hydrophobic and hydrogen-bonding interactions .
  • NF-κB Pathway Suppression : The target compound’s furan moiety may mimic SPD304’s U-shaped binding mode, but further assays are required to confirm efficacy .

Research Findings and Trends

  • Docking Studies: Molecular docking reveals that the benzo[cd]indole scaffold occupies a hydrophobic pocket in TNF-α, while sulfonamide substituents dictate specificity. For instance, S10’s naphthalene group fills unoccupied space in the binding site, whereas the target compound’s furan may engage in polar interactions .
  • SAR (Structure-Activity Relationship) :
    • N-Substitution : Bulky, aromatic groups (e.g., naphthalene, indole) enhance activity.
    • 1-Position Modifications : Methyl or acetyl groups improve metabolic stability without compromising binding .
  • Clinical Potential: While SPD304 remains the most potent inhibitor (IC₅₀ = 6.4 µM), its poor solubility limits therapeutic use. Sulfonamide derivatives like S10 and the target compound offer better solubility profiles, making them promising candidates for optimization .

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